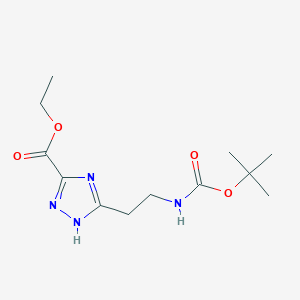

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.: 311349-57-2

Cat. No.: VC2222558

Molecular Formula: C12H20N4O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 311349-57-2 |

|---|---|

| Molecular Formula | C12H20N4O4 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H20N4O4/c1-5-19-10(17)9-14-8(15-16-9)6-7-13-11(18)20-12(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,14,15,16) |

| Standard InChI Key | MIIKYYKWWMJANR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C |

Introduction

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate is a complex organic compound that belongs to the triazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is characterized by its molecular structure, which includes a triazole ring, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl ester moiety.

Synthesis and Preparation

The synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate typically involves multi-step reactions that include the formation of the triazole ring and the introduction of the tert-butoxycarbonyl (Boc) protected amino group. Common methods involve the use of azides and alkynes in click chemistry reactions for forming the triazole ring, followed by esterification and protection steps.

Synthesis Steps

-

Triazole Ring Formation: This often involves a click reaction between an azide and an alkyne in the presence of a copper catalyst.

-

Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent.

-

Esterification: The carboxylic acid group is converted into an ethyl ester using ethanol and a catalyst like sulfuric acid or an acid chloride.

Biological Activities and Applications

While specific biological activities of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate are not detailed in the search results, compounds within the triazole class are known for their potential as antimicrobial, anticancer, and antiviral agents. The presence of the Boc group suggests that this compound might be an intermediate in the synthesis of more complex molecules with specific biological targets.

Potential Applications

-

Pharmaceutical Intermediates: The compound could serve as a precursor for synthesizing drugs with targeted biological activities.

-

Biological Studies: Further modification of this compound could lead to molecules with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume